3-Azabicyclo[3.2.1]octan-2-one
Description
Significance of Bridged Bicyclic Lactam Scaffolds in Organic and Medicinal Chemistry
Bridged bicyclic lactams are characterized by a rigid, three-dimensional structure where an amide bond is constrained within a bicyclic ring system. This structural rigidity imparts unique chemical properties that differ significantly from their planar amide counterparts. researchgate.net The constrained nature of the amide bond in these scaffolds leads to increased reactivity, making them valuable intermediates in the synthesis of complex molecules. nih.gov
In medicinal chemistry, the defined spatial arrangement of atoms in bridged bicyclic lactams allows for precise interactions with biological targets. This makes them attractive scaffolds for the design of new therapeutic agents. nih.gov Their structural similarity to bioactive natural products, such as alkaloids, further underscores their potential in drug discovery. rsc.orgresearchgate.net The rigid backbone can enhance binding affinity to enzymes and receptors, a crucial feature for developing potent and selective drugs. rsc.org Moreover, these scaffolds have been instrumental in fundamental studies of amide bond properties, including hydrolysis and proton exchange, providing deeper insights into biochemical processes like peptide hydrolysis and protein folding. nih.gov
Overview of 3-Azabicyclo[3.2.1]octan-2-one and Related Architectures in Contemporary Research
The 3-Azabicyclo[3.2.1]octane framework is a key structural motif found in a variety of biologically active compounds. researchgate.net The introduction of a ketone group at the 2-position, creating this compound, results in a bicyclic lactam with specific conformational and electronic properties that are actively being explored in research.
Contemporary research on the broader azabicyclo[3.2.1]octane scaffold, which includes the this compound, is diverse. For instance, derivatives of this scaffold are being investigated for their potential as neurological agents. The rigid structure is well-suited for targeting receptors and transporters in the central nervous system. Some derivatives have shown promise as inhibitors of enzymes like phosphoinositide 3-kinase (PI3K), which is implicated in cancer and other diseases. smolecule.com The versatility of this scaffold allows for the synthesis of a wide array of derivatives, enabling researchers to fine-tune their biological activity. rsc.org
Table 1: Recent Research Applications of Azabicyclo[3.2.1]octane Derivatives
| Derivative Class | Research Focus | Potential Application |
|---|---|---|
| 3-Oxa-8-azabicyclo[3.2.1]octane | Monoamine reuptake inhibition, NMDA receptor antagonism | Treatment of mood and neurodegenerative disorders |
| 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane | Phosphoinositide 3-kinase (PI3K) inhibition | Cancer therapeutics smolecule.com |
| 2-Azabicyclo[3.2.1]octane derivatives | Analgesic agents, triple re-uptake inhibitors, κ-opioid receptor agonists | Pain management, depression, neurological disorders rsc.orgresearchgate.net |
| 8-Azabicyclo[3.2.1]octane derivatives | Tropane (B1204802) alkaloid synthesis | Diverse pharmacological activities smolecule.com |
Historical Context of Azabicyclic Compound Research
The study of azabicyclic compounds has a rich history, deeply intertwined with the exploration of natural products. Cocaine, a well-known alkaloid containing an azabicyclo[3.2.1]octane core, was reported as a potential anti-cancer agent as early as 1909. researchgate.net This early research into naturally occurring azabicyclic structures laid the groundwork for future synthetic efforts.
A significant challenge in the field has been the development of efficient and stereoselective methods to construct these complex three-dimensional frameworks. smolecule.com Early synthetic approaches often relied on multi-step and sometimes low-yielding reactions. Over the years, chemists have developed more sophisticated strategies, including intramolecular cyclizations and rearrangement reactions like the Beckmann and Schmidt rearrangements, to access these scaffolds. rsc.org The pioneering work of chemists like Ong and Anderson, who demonstrated the medicinal potential of synthetic 2-azabicyclo[3.2.1]octane derivatives as potent analgesic agents, highlighted the importance of these synthetic efforts. researchgate.net The continuous evolution of synthetic methodologies has been crucial for unlocking the full potential of azabicyclic compounds in various fields of chemical research. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-6-2-1-5(3-6)4-8-7/h5-6H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJCSXWSAGILRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Azabicyclo 3.2.1 Octan 2 One and Its Analogs
Strategies for the Construction of the 3-Azabicyclo[3.2.1]octane Core
The synthesis of the 3-azabicyclo[3.2.1]octane skeleton, a key structural motif in various natural products and pharmacologically active compounds, has been approached through several strategic bond-forming methodologies. These can be broadly categorized into intramolecular ring-closing reactions and rearrangement reactions, each offering distinct advantages in accessing the target bicyclic lactam framework.
Intramolecular Ring-Closing Reactions
Intramolecular cyclization strategies are powerful methods for constructing bicyclic systems, often proceeding with high efficiency and stereocontrol. These reactions involve the formation of one of the rings of the 3-azabicyclo[3.2.1]octane core from a pre-functionalized acyclic or monocyclic precursor.
Aza-annulation reactions provide a direct route to nitrogen-containing heterocyclic systems. The stereoselective formation of six-membered nitrogen heterocycles containing an asymmetric quaternary carbon center has been accomplished through the aza-annulation of β-enamino amide substrates with activated acrylate (B77674) derivatives. researchgate.net This general strategy has been applied to enamine-related substrates to form various azabicyclic ketone systems. scribd.com The process typically involves the condensation of a β-keto ester or amide with a chiral amine to generate a chiral β-enaminoester or enamino amide, which then undergoes a subsequent cyclization reaction. researchgate.net
The Corey-Chaykovsky reaction, which traditionally involves the reaction of sulfur ylides with carbonyls to form epoxides, can be adapted into an intramolecular, non-classical ring-closing strategy for lactam synthesis. organic-chemistry.orgwikipedia.org A key development in this area is the synthesis of new chiral, highly functionalized zwitterionic bicyclic lactams from acyclic β-enaminoesters derived from (R)-(-)-2-phenylglycinol. researchgate.net
The key step in this methodology is an intramolecular non-classical Corey-Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from these β-enaminoesters. researchgate.net The reaction proceeds via the initial nucleophilic addition of the enamine to an appropriate Michael acceptor, followed by the formation of a sulfonium salt. Subsequent treatment with a base generates a sulfur ylide, which undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of the bicyclic lactam and expulsion of the sulfur-containing group. This approach allows for the diastereoselective synthesis of complex bicyclic systems. researchgate.net
| Starting Material | Key Reagents | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Acyclic β-enaminoesters from (R)-(-)-2-phenylglycinol | Sulfonium salt precursors, Base | Intramolecular non-classical Corey-Chaykovsky | Chiral zwitterionic bicyclic lactams | researchgate.net |
Aza-Annulation Approaches from β-Enaminoesters
Rearrangement Reactions
Rearrangement reactions offer an alternative and powerful approach to the 3-azabicyclo[3.2.1]octane core by transforming an existing carbocyclic or heterocyclic ring system into the desired lactam structure through skeletal reorganization.
The Schmidt reaction, which converts ketones to amides or lactams using hydrazoic acid (HN₃), is a well-established method for ring expansion and has been successfully applied to the synthesis of bicyclic lactams. semanticscholar.orgacs.org The reaction is typically catalyzed by strong acids like sulfuric acid and involves the in-situ generation of HN₃ from sodium azide (B81097). acs.org
In one application, γ,δ-unsaturated β-diketones, prepared from the acylation of cyclic ketone enolates, react with hydrazoic acid to yield bicyclic lactams. semanticscholar.orgresearchgate.net The mechanism is proposed to involve an initial Schmidt reaction, followed by the addition of HN₃ to the enone, an aryl group migration, and a final cyclization step. semanticscholar.orgresearchgate.net Intramolecular versions of the Schmidt reaction, where an azide-containing side chain reacts with a ketone, are particularly powerful for creating bicyclic systems with a nitrogen atom at a ring fusion position. semanticscholar.orgcore.ac.uk This intramolecular variant has been shown to produce bridged lactams from 2-azidoalkylketals via iminium ion intermediates. nih.gov
| Substrate | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Cinnamoylcyclohexanones | NaN₃, H₂SO₄ | Room Temperature | Bicyclic Lactams | Good | semanticscholar.orgresearchgate.net |
| 2-Azabicyclo[2.2.2]octanone | NaN₃, MsOH–DME | Not specified | Bicyclic Homopiperazine Precursor | Not specified | acs.org |
| 2-Azidoalkyl Ketals | TMSOTf | Not specified | Bridged Orthoamides/Lactams | 59-94% | nih.gov |
The Beckmann rearrangement provides a classic route to lactams through the acid-catalyzed rearrangement of ketoximes. nih.govwikipedia.org This reaction has been extensively used in organic synthesis, including the large-scale industrial production of ε-caprolactam for Nylon-6. nih.govbeilstein-journals.org The reaction involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. wikipedia.orgresearchgate.net
This methodology has been applied to the synthesis of novel 7-membered benzofused lactam derivatives. researchgate.net In these syntheses, a ketone precursor is first converted to its corresponding oxime using hydroxylamine. The oxime is then treated with a reagent such as thionyl chloride or tosyl chloride to promote the rearrangement. wikipedia.orgresearchgate.net The stereochemistry of the oxime is crucial, as it dictates which group migrates, thereby determining the final lactam structure. For example, in the rearrangement of certain picropodophyllotoxin C4-oximes, the phenyl ring at the anti-position to the hydroxyl group migrates to the nitrogen atom, leading to the formation of the B-ring fused lactam. researchgate.net The reaction can be catalyzed by a variety of reagents, including cyanuric chloride with a zinc chloride co-catalyst. wikipedia.org
| Substrate (Oxime) | Key Reagent | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Picropodophyllotoxin C4-(E) oximes | Thionyl chloride | 7-membered lactam derivatives | Phenyl ring migrates to nitrogen | researchgate.net |
| Cyclohexanone oxime | Sulfuric acid, PPA, etc. | ε-Caprolactam | Industrial synthesis of Nylon-6 precursor | nih.govwikipedia.org |
| Tricyclic ketoxime | TsCl, NaOH | Tricyclic lactam | Only one oxime isomer reacts | nih.gov |
Schmidt Reaction Methodologies for Bicyclic Lactams
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic and bicyclic frameworks. In the synthesis of 3-azabicyclo[3.2.1]octan-2-one and its analogs, both [2+2] and formal [4+3] cycloaddition strategies have been employed.
[2+2] Cycloaddition Strategies in Bicyclic Systems
The [2+2] cycloaddition of ketenes with imines, known as the Staudinger synthesis, is a classic method for the synthesis of β-lactams. wikipedia.org This methodology has been extended to create more complex bicyclic systems. The reaction involves the non-photochemical cycloaddition of a ketene (B1206846) and an imine to form a four-membered β-lactam ring. wikipedia.org The stereochemical outcome of the Staudinger synthesis can be influenced by the substituents on both the ketene and the imine. wikipedia.org For instance, (E)-imines generally lead to cis β-lactams, while (Z)-imines tend to form trans β-lactams. wikipedia.org
Ketenes can be generated in situ from various precursors, and their subsequent reaction with cyclic imines or dienes can lead to the formation of bicyclic lactams. tandfonline.comwikipedia.org For example, the cycloaddition of thermally generated ketenes to aldimines bearing unsaturated side chains, followed by a ring-closing metathesis (RCM) step, has been used to prepare heterobicyclic compounds. tandfonline.com
A formal [3+2] cycloaddition between ketenes and aziridines has been reported for the synthesis of γ-lactams, offering high yields and stereoselectivity. acs.org While not directly forming the this compound core, this method highlights the versatility of ketene cycloadditions in constructing lactam-containing rings. acs.orgresearchgate.net
Formal [4+3] Cycloaddition Approaches for Bridged Azabicyclic Structures
Formal [4+3] cycloaddition reactions provide an efficient route to seven-membered rings and have been applied to the synthesis of bridged azabicyclic structures. sci-hub.seacs.org One notable approach involves the copper-catalyzed formal diastereoselective [4+3] cycloaddition of 2-arylaziridines with 2-substituted cyclopentadienes. acs.orgfigshare.comnih.gov This method assembles the strained bridged azabicyclo[3.2.1]octane scaffold through a proposed cascade reaction involving a [3+2] cycloaddition, ring opening, and subsequent aza-Michael addition. acs.orgfigshare.comnih.gov
Another strategy utilizes the cycloaddition of oxidopyridinium ions. For example, N-alkylation of 5-hydroxynicotinic acid esters with dienyl tosylates generates salts that undergo intramolecular [4+3] cycloaddition upon heating in the presence of a base. acs.org The reaction of oxidopyridinium ions with maleimides has also been shown to produce 8-azabicyclo[3.2.1]octanes via a [3+2] cycloaddition at the C2 and C6 positions of the oxidopyridinium ion. researchgate.net
Reductive Amination and Oxidative Cleavage Strategies
A powerful strategy for constructing the 3-azabicyclo[3.2.1]octane skeleton involves a sequence of oxidative cleavage and reductive amination. This approach often starts from readily available bicyclic olefins.
The key steps are:
Oxidative Cleavage: The carbon-carbon double bond of a starting bicyclic system, such as a norbornene derivative, is cleaved to form a dialdehyde (B1249045) intermediate. csic.esresearchgate.netmdpi.com This is commonly achieved using ozonolysis or dihydroxylation followed by periodate (B1199274) cleavage. researchgate.netresearchgate.net
Reductive Amination: The resulting dialdehyde is then subjected to a reductive amination protocol, where it reacts with an amine (often benzylamine (B48309) or ammonia) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to form the bicyclic lactam ring system. csic.esresearchgate.netresearchgate.net
This methodology has been successfully applied to the synthesis of various substituted 3-azabicyclo[3.2.1]octane derivatives. For instance, diexo- or diendo-norbornene β-amino esters can be converted to the corresponding 3-azabicyclo[3.2.1]octane β-amino esters. researchgate.net Similarly, this strategy has been used to prepare 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids from norbornene amino acids. csic.es
The table below summarizes examples of this strategy:
| Starting Material | Key Reagents | Product | Reference |
| Diexo-N-Boc-protected norbornene amino ester | OsO4, NMO, NaIO4, Benzylamine, NaBH3CN | Azabicyclic β-amino ester | researchgate.net |
| Norbornene derivative | NMO, OsO4, NaIO4, Reductive amination | 3-Azabicyclo[3.2.1]octane derivative | csic.es |
| Unsaturated bicyclic β-lactam | Ozonolysis, Reductive amination | Piperidine-fused β-lactam | researchgate.net |
Aminocyclization Reactions for Bicyclic Lactams
Aminocyclization reactions provide a direct route to bicyclic lactams. These reactions can involve the intramolecular cyclization of an amino alcohol or a related functionalized precursor. rsc.orgnih.gov
A one-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlOx has been reported as a novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octan-2-one. ucas.ac.cn This demonstrates the potential of catalytic methods in constructing the bicyclic lactam core.
In a different approach, a ring opening/aminocyclization sequence has been utilized. For example, the alkylation of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine with a bromoalkyltetrahydropyran derivative, followed by ring opening and aminocyclization, has been used to synthesize 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane. sci-hub.stresearcher.life
Cobalt-catalyzed aerobic aminocyclization of unsaturated N-acyl sulfonamides has also been developed to access functionalized γ- and δ-lactams. nih.govacs.org This method can be rendered enantioselective through the use of a chiral cobalt catalyst. nih.gov
Carbonate-Promoted C–H Carboxylation Routes
A streamlined synthesis of 8-oxa-3-azabicyclo[3.2.1]octan-2-one has been developed from furfurylamine, utilizing a carbonate-promoted C–H carboxylation step. stanford.edu This approach is part of a broader strategy for converting lignocellulose-derived chemicals into valuable monomers. researchgate.net
The key steps in this synthesis are:
Carbonate-promoted C–H carboxylation: Furfurylamine is carboxylated using carbon dioxide in the presence of a carbonate promoter. stanford.edu This C-H activation strategy avoids the need for strong organometallic bases. rsc.orgnih.govgoogle.com
Hydrogenation and Cyclization: The resulting amino acid undergoes hydrogenation and subsequent cyclization to form the bicyclic lactam, 8-oxa-3-azabicyclo[3.2.1]octan-2-one. stanford.edu
This method offers a more sustainable route to this class of compounds by utilizing renewable feedstocks and CO2. nih.gov
Enantioselective and Diastereoselective Synthesis of this compound Derivatives
The development of stereoselective methods for the synthesis of this compound derivatives is crucial, as the biological activity of these compounds often depends on their stereochemistry.
Enantioselective approaches often rely on the use of chiral starting materials, chiral catalysts, or biocatalysis. For example, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, a core structure in tropane (B1204802) alkaloids, has been extensively studied. rsc.org Many of these strategies involve the stereocontrolled formation of the bicyclic system from an acyclic precursor containing the necessary stereochemical information. rsc.org Desymmetrization of achiral tropinone (B130398) derivatives is another important strategy. rsc.orgresearchgate.net
A lipase-catalyzed enantioselective ring opening of a racemic exo-norbornene β-lactam has been used to prepare the corresponding azabicyclic exo β-amino acid in enantiopure form. researchgate.net Biocatalytic methods using engineered enzymes, such as crotonases, have also been employed for the asymmetric synthesis of functionalized bicyclic β-lactams. brad.ac.uk
Diastereoselective synthesis is often achieved by controlling the stereochemical outcome of key bond-forming reactions. The copper-catalyzed formal [4+3] cycloaddition mentioned earlier is highly diastereoselective. acs.orgfigshare.comnih.gov Similarly, the reductive amination of dialdehydes derived from norbornene systems often proceeds with high diastereoselectivity. researchgate.net Cascade reactions, such as the inter-intramolecular double Michael addition of curcumins to arylidenemalonates, can also lead to highly substituted cyclohexanones with excellent diastereoselectivity. beilstein-journals.org
The table below highlights some stereoselective synthetic approaches:
| Method | Key Feature | Product | Reference |
| Lipase-catalyzed ring opening | Enantioselective resolution of a racemic lactam | Enantiopure azabicyclic exo β-amino acid | researchgate.net |
| Copper-catalyzed cycloaddition | Diastereoselective formal [4+3] cycloaddition | Bridged azabicyclo[3.2.1]octane | acs.orgfigshare.comnih.gov |
| Biocatalysis | Engineered crotonases | Asymmetric synthesis of bicyclic β-lactams | brad.ac.uk |
| Organocatalysis | Enantioselective 1,3-dipolar cycloaddition | Tropane scaffolds | au.dk |
Stereocontrol via Chiral Starting Materials and Catalytic Approaches
Achieving stereocontrol in the synthesis of this compound and its analogs is frequently accomplished by employing either chiral starting materials, which already contain the desired stereochemical information, or by using chiral catalysts to induce asymmetry. rsc.org
One prominent strategy involves starting with enantiomerically pure norbornene derivatives. For instance, novel azabicyclic β-amino acid derivatives have been prepared from diexo or diendo norbornene β-amino acids. researchgate.net A key step in this approach is the lipase-catalyzed enantioselective ring opening of a racemic exo-norbornene β-lactam, which allows for the preparation of the corresponding azabicyclic exo β-amino acid in enantiopure form. researchgate.net This method highlights the utility of enzymatic resolutions in accessing chiral building blocks.
Another powerful approach is the desymmetrization of achiral starting materials like tropinone derivatives. rsc.orgvulcanchem.com This can be achieved through either enzymatic or chemical resolution to yield enantiomerically pure intermediates that are then converted to the desired bicyclic system. vulcanchem.com
Catalytic approaches have also proven effective. Organocatalysis, for example, can be used to control the stereochemical outcome of reactions that form the bicyclic scaffold. Domino Michael-aldol reactions catalyzed by quinine-derived organocatalysts have been used to synthesize polysubstituted chiral bicyclo[3.2.1]octanes with good to excellent diastereoselectivities. mdpi.com For example, the reaction of a β,γ-unsaturated amide with a methyl cyclopentanonecarboxylate using a specific quinine-derived catalyst resulted in the desired bicyclic compound with high diastereoselectivity (>20:1) and moderate enantioselectivity (54% ee), which could be improved to 73% ee by changing the solvent. mdpi.com
The following table summarizes representative catalytic approaches for related bicyclic systems.
| Catalyst/Method | Starting Materials | Product Type | Key Features |
| Lipase-catalyzed resolution | Racemic exo-norbornene β-lactam | Enantiopure azabicyclic exo β-amino acid | Enzymatic kinetic resolution provides access to chiral intermediates. researchgate.net |
| Quinine-derived organocatalyst (e.g., Takemoto's catalyst) | (E)-N-benzyl-2-oxo-4-phenylbut-3-enamide and methyl cyclopentanonecarboxylate | Polysubstituted chiral bicyclo[3.2.1]octane | Achieves high diastereoselectivity and moderate to good enantioselectivity. mdpi.com |
| Brønsted Acid-catalyzed [5+2] Cycloaddition | η³-pyridinylmolybdenum scaffolds and electron-deficient alkenes | 2-Substituted azabicyclo[3.2.1]octenes | Installs four stereocenters in one step with complete control of regio- and stereochemistry. nih.gov |
Diastereoselective Formation of Stereogenic Centers
The diastereoselective formation of stereogenic centers is critical in defining the three-dimensional structure of the 3-azabicyclo[3.2.1]octane core and its analogs. The relative orientation of substituents on the bicyclic framework significantly influences the molecule's biological activity.
A common strategy involves the intramolecular cyclization of a carefully designed acyclic precursor where the stereocenters are set in earlier steps. For example, the synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters starts from a norbornene amino ester. researchgate.net Dihydroxylation of the double bond using OsO₄ creates a vicinal diol. This reaction proceeds diastereoselectively, with the two new hydroxyl groups adding in a cis fashion relative to the methylene (B1212753) bridge. researchgate.net Subsequent oxidative cleavage of this diol followed by reductive amination with benzylamine leads to the formation of the desired azabicyclic ring system. researchgate.net The stereochemistry established during the dihydroxylation step directly translates to the final product's diastereomeric purity.
Reduction reactions of precursors containing double bonds or carbonyl groups are also key for establishing stereochemistry. For instance, in the synthesis of related 8-oxabicyclo[3.2.1]octane systems, the reduction of a C=C double bond can be highly diastereoselective. nih.gov While catalytic hydrogenation often leads to the 2α-carbomethoxy diastereomer (β-face reduction), using samarium iodide (SmI₂) in a protic solvent preferentially yields the desired 2β-carbomethoxy configured products. nih.gov This highlights how the choice of reagent can control the diastereochemical outcome.
The table below outlines a synthetic sequence demonstrating diastereoselective control.
| Step | Reaction | Reagents | Intermediate/Product | Stereochemical Outcome |
| 1 | Dihydroxylation | OsO₄, NMO | cis-5,6-dihydroxy-norbornene amino ester | Selective formation of a single diastereomer with cis hydroxyl groups. researchgate.net |
| 2 | Oxidative Cleavage | NaIO₄ | Unstable dialdehyde | The stereocenters of the starting diol dictate the dialdehyde's configuration. researchgate.net |
| 3 | Reductive Amination | Benzylamine, NaBH₃CN | 3-Azabicyclo[3.2.1]octane β-amino ester | Ring closure to form the bicyclic system, preserving the established stereochemistry. researchgate.net |
These examples underscore the importance of carefully planned synthetic routes and the selection of appropriate reagents to achieve the desired diastereoselectivity in the construction of the 3-azabicyclo[3.2.1]octane scaffold.
Chemical Reactivity and Transformations of 3 Azabicyclo 3.2.1 Octan 2 One
Ring-Opening Reactions
The strained nature of the bicyclic amide bond in 3-Azabicyclo[3.2.1]octan-2-one makes it susceptible to ring-opening reactions, which are fundamental to both its polymerization and depolymerization.
Anionic Ring-Opening Polymerization Mechanisms of Bicyclic Lactams
Anionic ring-opening polymerization (AROP) is a primary method for converting lactam monomers into polyamides. rsc.org The general mechanism for AROP of lactams is a well-established process that proceeds in several key steps. researchgate.netmdpi.com Bicyclic lactams are a class of monomers known to undergo this type of polymerization. mdpi.comacs.org
The polymerization is typically initiated by a strong, non-nucleophilic base that deprotonates the lactam monomer, forming a lactamate anion. rsc.org This anion, however, is generally not reactive enough to initiate polymerization on its own. Propagation requires an activator, typically an N-acyllactam, which can be added or generated in situ. rsc.orgacs.org The lactamate anion then performs a nucleophilic attack on the highly electrophilic carbonyl carbon of the N-acyllactam activator. This opens the ring of the activator and generates a new N-acyllactam-terminated polymer chain, which serves as the propagating species for subsequent monomer additions. rsc.org
While specific studies on this compound are limited, extensive research on the analogous monomer 8-oxa-3-azabicyclo[3.2.1]octan-2-one provides a clear model for its expected behavior. stanford.eduacs.orgacs.org The AROP of this oxa-analogue can be performed in a polar aprotic solvent like DMSO, using a base such as potassium tert-butoxide (t-BuOK) and an N-acetylated monomer as the activator. stanford.eduacs.org Research shows that this reaction proceeds rapidly even at low temperatures (e.g., 0 °C) to near-quantitative yields, a characteristic attributed to the ring strain of the bicyclic monomer. stanford.edu A polymerization-depolymerization equilibrium is observed, which favors polymer formation at lower temperatures. stanford.edu
Table 1: Conditions for Anionic Ring-Opening Polymerization of Analogue Monomer 8-oxa-3-azabicyclo[3.2.1]octan-2-one Data adapted from studies on a closely related bicyclic lactam, providing a model for this compound. stanford.edu
| Entry | Activator (mol %) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 1 | 25 | 60 | 83 |
| 2 | 1 | 50 | 60 | 65 |
| 3 | 1 | 0 | 60 | 94 |
| 4 | 1 | 0 | 15 | 94 |
| 5 | 2 | 0 | 15 | 95 |
The resulting polymer from such a reaction incorporates the bicyclic structure's remnant into the polymer backbone, which can lead to materials with enhanced thermal properties, such as a high glass transition temperature (Tg). mdpi.com
Hydrolytic Depolymerization for Monomer Regeneration
The development of chemically recyclable polymers is crucial for a circular economy. rsc.org Polyamides, including those derived from bicyclic lactams, can be depolymerized back to their constituent monomers, typically through solvolysis reactions like hydrolysis. rsc.org These processes usually require elevated temperatures and can be catalyzed by acids or bases to cleave the amide bonds in the polymer backbone. rsc.orggoogle.com
The polyamide derived from the analogous monomer 8-oxa-3-azabicyclo[3.2.1]octan-2-one has demonstrated effective chemical recyclability. stanford.edu The polymer can be depolymerized via acid-catalyzed hydrolysis, followed by cyclization to regenerate the original lactam monomer in high yield. stanford.edu This "back-to-monomer" capability is a significant advantage, positioning monomers like this compound as candidates for sustainable materials. rsc.orgresearchgate.net The general process for acid-catalyzed polyamide hydrolysis involves protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water, leading to chain scission. rsc.org
Functional Group Interconversions and Derivatization Strategies
The chemical structure of this compound offers several sites for functional group transformations, enabling the synthesis of a variety of derivatives. The primary reactive sites are the amide functional group (lactam) and the bridgehead positions.
The lactam ring can undergo hydrolysis under strong acidic or basic conditions. Refluxing in hydrochloric acid, for instance, opens the lactam ring to yield the hydrochloride salt of the corresponding amino acid, 3-aminomethylcyclopentanecarboxylic acid. dss.go.th
Other key derivatization strategies include:
N-Substitution: The nitrogen atom of the lactam can be functionalized. For example, N-benzyl-3-azabicyclo[3.2.1]octan-2-one has been synthesized and used in mechanistic studies, demonstrating that the N-H group can be readily substituted. nottingham.ac.uk
Carbonyl Group Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using powerful reducing agents, which would yield the parent amine, 3-azabicyclo[3.2.1]octane.
Derivatization of Related Scaffolds: Research on the broader family of azabicyclooctanones shows that these compounds are valuable precursors for biologically active molecules, including alkaloids. researchgate.netsigmaaldrich.com For example, the ketone in 6-azabicyclo[3.2.1]octan-3-one can be selectively converted into an alcohol, a common transformation for creating structural diversity. researchgate.net
Table 2: Potential Functional Group Interconversions for this compound
| Starting Functional Group | Target Functional Group | General Reagent Type |
|---|---|---|
| Lactam (Cyclic Amide) | Amino Acid | Strong Acid/Base (e.g., HCl, NaOH) |
| Lactam (N-H) | N-Substituted Lactam | Alkyl Halide, Acyl Chloride |
| Lactam (C=O) | Cyclic Amine | Strong Reducing Agent (e.g., LiAlH₄) |
Mechanistic Studies of Chemical Transformations
Understanding the mechanisms of the chemical transformations of this compound is key to controlling its reactivity. Mechanistic insights are often drawn from studies of related bridged lactam systems.
In the context of anionic ring-opening polymerization, computational studies have been instrumental in elucidating the thermodynamics of the process. researchgate.net The enthalpy and entropy of polymerization are influenced by the monomer's conformation. For some bicyclic lactams, these studies have shown a highly negative enthalpy of polymerization, which drives the reaction, combined with a negative entropy. This combination results in a polymerization that has a high conversion rate at low temperatures but is also characterized by a low ceiling temperature (Tc), above which the polymer is thermodynamically unstable relative to the monomer. researchgate.net
The mechanism of acid-catalyzed hydrolytic depolymerization involves the initial protonation of the amide carbonyl oxygen. This step significantly increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by a water molecule. The subsequent collapse of the tetrahedral intermediate leads to the cleavage of the amide bond and the opening of the ring, ultimately breaking down the polymer chain into its monomeric or oligomeric precursors.
Derivatives and Analogs of 3 Azabicyclo 3.2.1 Octan 2 One
Structurally Modified Bicyclic Lactam Systems
Modifications to the fundamental bicyclic lactam framework have led to novel compounds with interesting chemical and biological characteristics.
The synthesis of chiral, highly functionalized zwitterionic bicyclic lactams has been achieved starting from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol. nih.gov A key step in this process involves an intramolecular non-classical Corey–Chaykovsky ring-closing reaction of corresponding sulfonium (B1226848) salts. nih.gov This method allows for the creation of two or three new stereogenic centers with high diastereoselectivity. nih.gov These zwitterionic intermediates have proven valuable in the stereocontrolled synthesis of derivatives such as cis-4-hydroxy-2-methyl piperidine (B6355638). nih.gov The mechanism leading to other bicyclic lactams has also been investigated via zwitterionic intermediates. acs.org The formation of spiro-β-lactams can also proceed through a zwitterionic intermediate, which then undergoes a conrotatory ring closure. frontiersin.org
Table 1: Key Features of Zwitterionic Bicyclic Lactam Synthesis
| Starting Material | Key Reaction | Product Type | Stereochemical Control | Ref. |
| Acyclic β-enaminoesters | Intramolecular Corey–Chaykovsky ring-closing | Chiral zwitterionic bicyclic lactams | High diastereoselectivity | nih.gov |
| N-substituted pyrroles | Photooxygenation | Bicyclic lactams via zwitterionic intermediates | Diastereoselective | acs.org |
| Ketenes and Imines | Staudinger reaction | Spiro-β-lactams via zwitterionic intermediates | Diastereoselective | frontiersin.org |
Bicyclic thiazolidine (B150603) lactams have been synthesized as peptidomimetics, particularly as analogs of the dopamine (B1211576) receptor modulating peptide Pro-Leu-Gly-NH2 (PLG). nih.gov These compounds are designed to mimic the type II β-turn conformation believed to be the bioactive form of PLG. acs.org Research has shown that these peptidomimetics can enhance the binding of dopamine receptor agonists. nih.gov The synthesis allows for chemical diversity, and when linked to electrophilic arginines, they can act as potent thrombin inhibitors. nih.gov
Studies have explored the introduction of hydrophobic side chains (isobutyl, butyl, benzyl) onto the bicyclic thiazolidine lactam scaffold. acs.org This modification was hypothesized to enhance dopamine receptor modulatory activity. acs.org Results indicated that these substituted analogs are significantly more potent than PLG, supporting the idea that the hydrophobic substituent can access the binding site of the leucine (B10760876) side chain. acs.org
Table 2: Research Findings on Peptidomimetic Bicyclic Thiazolidine Lactams
| Compound Type | Design Rationale | Key Finding | Ref. |
| 5,5- and 6,5-Bicyclic thiazolidine lactams | Mimic type-II β-turn of PLG | Enhanced dopamine agonist binding | nih.gov |
| Thiazolidine lactams linked to arginines | Create thrombin inhibitors | Potent inhibition of thrombin | nih.gov |
| 6-Substituted bicyclic thiazolidine lactams | Enhance dopamine receptor modulation | Significantly more potent than PLG | acs.org |
Benzofused bicyclic lactams represent another important class of derivatives. The synthesis of these compounds, specifically benzofused six-membered ring lactams, has been accomplished through the Beckmann rearrangement of indanone oximes and their tosylates. researchgate.net Various catalysts have been explored for this rearrangement, with thionyl chloride and aluminum chloride being identified as effective under specific conditions. researchgate.net Another synthetic route involves the Schmidt reaction on substituted indanones using methane (B114726) sulphonic acid. benthamdirect.com These benzofused lactams have been investigated for their potential as precursors for antimicrobial drugs. researchgate.netbenthamdirect.com While they have shown some bacterial growth inhibition, their minimum inhibitory concentration (MIC) values were generally higher than the standard ampicillin. researchgate.netbenthamdirect.com
Table 3: Synthesis and Evaluation of Benzofused Lactams
| Synthetic Method | Starting Material | Product | Application Studied | Ref. |
| Beckmann Rearrangement | Indanone oximes | Benzofused six-membered lactams | Antimicrobial activity | researchgate.net |
| Schmidt Reaction | Substituted 1-indanones | 3,4-dihydro-2(1H)-quinolinones and 3,4-dihydro-1(2H)-isoquinolinones | Antimicrobial activity | benthamdirect.com |
Peptidomimetic Bicyclic Thiazolidine Lactams
Spirocyclic and Fused Heterocyclic Hybrids
Combining the 3-azabicyclo[3.2.1]octan-2-one framework with other heterocyclic systems through spirocyclic or fused linkages has yielded complex molecular architectures.
Facile and versatile procedures have been developed for the synthesis of exo- and endo-isomeric spirocyclic hybrids that combine the pharmacophoric nortropane (8-azabicyclo[3.2.1]octane) and 1,3-oxazinan-2-one (B31196) fragments. researchgate.net The synthetic approach involves several key steps:
Hydrocyanation of N-Cbz-protected nortropane-3-spiroepoxides.
Reduction of the resulting hydroxy nitriles to amino alcohols.
Synthesis of N-alkylated amino alcohols via reductive amination.
Spirocyclization of the amino alcohols.
N-alkylation of the unsubstituted 1,3-oxazinan-2-one fragment.
Removal of the Cbz protecting groups. researchgate.net
The nortropane scaffold is a key feature in biologically active alkaloids, and the 1,3-oxazinan-2-one ring is a homolog of the 1,3-oxazolidin-2-one pharmacophore, making these hybrids promising candidates for drug discovery.
N-Substituted and Ring-Expanded Derivatives
Modifications involving the nitrogen atom or the size of the bicyclic rings have been explored to generate further analogs. A variety of N-substituted 3-azabicyclo[3.2.1]octanes (isotropanes) have been synthesized and evaluated as dopamine uptake inhibitors. nih.gov The synthesis often starts with a Mannich condensation to form an N-benzyl-3-azabicyclo[3.2.1]octan-8-one intermediate. nih.gov
Ring-expansion reactions, such as the Beckmann rearrangement, are a common strategy to create larger ring systems from bicyclic ketones. rsc.org For instance, norcamphor-derived oximes can be converted to 2-azabicyclo[3.2.1]octan-3-one. rsc.org Furthermore, a camphor-derived amino alcohol has been efficiently expanded to a 3-azabicyclo[3.2.1]octane derivative. acs.org The Beckmann rearrangement of bicyclo[2.2.2]octan-2-ones leads to lactam intermediates which, after reduction, yield azabicyclo-nonanes, representing a higher homolog of the original bicyclo-octane system. nih.gov These ring-expanded structures, such as 9-azabicyclononanes (homotropanes), are found in nature and possess various biological activities. beilstein-journals.org
Exploration of Substituent Effects on the Azabicyclo[3.2.1]octane Skeleton
The rigid bicyclic framework of the azabicyclo[3.2.1]octane skeleton serves as a valuable scaffold in medicinal chemistry. Its three-dimensional structure allows for precise orientation of substituents, which can significantly influence the molecule's interaction with biological targets. Researchers have explored how adding or modifying chemical groups at various positions on this skeleton affects the resulting compound's properties and biological activity.
The electronic properties and placement of substituents have a demonstrable impact on the potency and function of these derivatives. For instance, constraining a flexible piperidine ring into the more rigid azabicyclo[3.2.1]octane core was found to be beneficial for inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), with a sulfonamide analogue featuring this scaffold showing a five-fold increase in potency. acs.org Further investigation into substituents on an attached pyrazole (B372694) ring revealed that their electronic properties also significantly affect potency. acs.org
In the context of monoamine transporter ligands, which are relevant for developing medications for cocaine addiction, the introduction of certain substituents has yielded complex results. The addition of an o-dihydroxyl (catechol) functionality to the 2-carbomethoxy-8-azabicyclo[3.2.1]octane skeleton led to a decrease in binding potency at monoamine transporters. nih.gov This suggests that while intended to mimic dopamine, the resulting compounds likely interact with a different binding site on the dopamine transporter (DAT). nih.gov Conversely, aryl substitution at the bridgehead carbon of the 2-azabicyclo[3.2.1]octane system can produce potent triple re-uptake inhibitors, demonstrating the critical role of substituent positioning in defining pharmacological profiles. rsc.org
The table below summarizes key findings on the effects of different substituents on the azabicyclo[3.2.1]octane skeleton.
| Base Skeleton | Substituent(s) | Position(s) | Observed Effect | Reference |
| Azabicyclo[3.2.1]octane | Sulfonamide | - | Incorporation into this rigid scaffold boosted NAAA inhibitory potency 5-fold compared to a piperidine analogue. | acs.org |
| 2-Carbomethoxy-8-azabicyclo[3.2.1]octane | o-dihydroxyl (catechol) | 3 | Reduced binding potency at monoamine transporters. | nih.gov |
| 2-Azabicyclo[3.2.1]octane | Aryl group | Bridgehead Carbon (C5) | Resulted in a potent in vitro triple re-uptake inhibitor. | rsc.org |
| 2-Azabicyclo[3.2.1]octane | 1-Phenyl-1H-1,2,3-triazol-4-yl)methyl | 2 (Nitrogen) | Led to potent Hsp90 inhibitors with significant antiproliferative activity against cancer cells. | nih.govresearchgate.net |
| 8-Azabicyclo[3.2.1]octane | Phenylcarbamate | 3α | Resulted in compounds with high affinity for sigma receptors. | researchgate.net |
Synthesis and Characterization of Novel Azabicyclic Diamines
The introduction of a second nitrogen atom to create azabicyclic diamines has been a successful strategy for developing compounds with significant biological activities, including agonist effects at κ-opioid receptors (KOR) and cytotoxicity against various tumor cell lines. rsc.org A key synthetic route to access these diamines involves a multi-step process starting from a suitably protected azabicyclic precursor.
One reported synthesis of 2-azabicyclo[3.2.1]octan-7-amines, developed to explore KOR agonist activity, begins with a tosylated sulfonamide. rsc.org The key steps of this synthetic pathway are outlined below:
Intramolecular Cyclization: The synthesis commences with the deprotonation of a sulfonamide precursor using a strong base like sodium hydride (NaH). This induces an intramolecular SN2 reaction, forming the bicyclic azabicyclo[3.2.1]octane ring system. rsc.org
Azide (B81097) Introduction: The resulting tosylated bicyclic compound is then treated with sodium azide (NaN₃). This step introduces the second nitrogen functionality onto the skeleton, forming the corresponding azide derivative. rsc.org
Reduction to Primary Amine: The azide group is subsequently reduced to a primary amine. This transformation provides a crucial synthetic handle, allowing for further functionalization. rsc.org
Alkylation: The newly formed primary amine can be alkylated to yield various secondary or tertiary amines, allowing for the exploration of structure-activity relationships. rsc.org
The characterization of these novel diamines typically involves standard spectroscopic techniques. Methods such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and stereochemistry of the bicyclic framework and the positions of the substituents. researchgate.net Mass spectrometry is employed to verify the molecular weight of the synthesized compounds. researchgate.net
The table below details the synthesis of a novel azabicyclic diamine.
| Starting Material | Reagents/Steps | Intermediate Product | Final Product | Reference |
| N-protected cyclopentane (B165970) derivative with a leaving group | 1. NaH (Deprotonation) 2. Intramolecular SN2 cyclization | Tosylated 2-azabicyclo[3.2.1]octane | 2-Azabicyclo[3.2.1]octan-7-amine derivatives | rsc.org |
| 3. NaN₃ (Azide substitution) | 7-Azido-2-azabicyclo[3.2.1]octane | rsc.org | ||
| 4. Reduction (e.g., H₂, Pd/C) | 2-Azabicyclo[3.2.1]octan-7-amine | rsc.org | ||
| 5. Alkylation | - | N-alkylated-2-azabicyclo[3.2.1]octan-7-amines | rsc.org |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-azabicyclo[3.2.1]octane systems in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms, which is crucial for determining conformation and stereochemistry. researchgate.netcsic.es For bicyclic systems like 3-azabicyclo[3.2.1]octanes, NMR helps to define the chair-envelope conformation of the fused ring system. researchgate.netresearchgate.net
A comprehensive analysis using a suite of 1D and 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon signals and for elucidating the compound's conformation.
¹H NMR: One-dimensional proton NMR provides initial information on the number of distinct protons and their immediate electronic environment. For derivatives of the 3-azabicyclo[3.2.1]octane skeleton, proton signals can be significantly influenced by the bicyclic structure and the presence of substituents. acs.org For instance, in some substituted [3.2.1]azabicycles, steric compression effects can cause significant deshielding of certain protons, leading to a large separation in chemical shifts for geminal protons. acs.orgsemanticscholar.org
¹³C NMR: Carbon-13 NMR spectra reveal the number of non-equivalent carbon atoms and their hybridization state. The chemical shifts of the carbons in the bicyclic framework are characteristic of their position within the strained ring system.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, helping to trace out the carbon framework. semanticscholar.org
gHSQC (Gradient Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of both ¹H and ¹³C resonances. researchgate.netcsic.es
NOE (Nuclear Overhauser Effect) and NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments are paramount for conformational analysis. They detect protons that are close to each other in space, regardless of whether they are bonded. researchgate.net Key NOESY correlations can confirm the relative stereochemistry and the preferred conformation of the bicyclic system. For example, NOESY data has been used to confirm a chair/chair conformation in related [3.3.1]azabicycles and chair conformations in [3.2.1]azabicycle analogues. acs.orgsemanticscholar.org In studies of 3-methyl-3-azabicyclo[3.2.1]octan-8-ol derivatives, NOE experiments were crucial in establishing a predominant chair-envelope conformation in solution. researchgate.netresearchgate.net
Table 1: Representative NMR Data for a 3-Azabicyclo[3.2.1]octane Derivative Note: The following data is for a derivative, (1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine, which contains a related azabicyclic core, and serves to illustrate typical chemical shifts.
| Technique | Observed Chemical Shifts (δ, ppm) | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | 8.19 (s, 1H), 8.13 (d, J = 2.8 Hz, 1H), 8.05 (s, 1H), 7.85 (s, 1H), 5.18–5.15 (m, 1H), 3.32–3.27 (m, 2H), 3.20–3.14 (m, 2H), 2.56 (s, 3H), 2.17–2.10 (m, 2H), 2.04–1.96 (m, 2H) | acs.org |
| ¹³C NMR | Data for a different analogue, 3-azabicyclo[3.2.0]heptane hydrochloride: 51.91, 36.80, 22.89 | orgsyn.org |
Vibrational Spectroscopy (Infrared Spectroscopy) for Structural Insights
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 3-Azabicyclo[3.2.1]octan-2-one, the most prominent feature in its IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. The position of this band provides clues about the ring strain and electronic environment. Additionally, N-H stretching vibrations (if unsubstituted at the nitrogen) and C-H stretching and bending vibrations from the aliphatic bicyclic framework would be observed. umich.edu In studies of related hydroxy-substituted 3-azabicyclo[3.2.1]octanes, IR spectroscopy has been used to identify O-H stretching bands and to deduce the presence of intermolecular hydrogen bonding. researchgate.netresearchgate.net
Table 2: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Lactam Carbonyl (C=O) | Stretch | 1650-1700 | umich.edu |
| Amine (N-H) | Stretch | 3200-3500 | umich.edu |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the identity of this compound. The fragmentation pattern observed in the mass spectrum can also offer structural information, as the bicyclic ring system will break apart in a characteristic manner upon ionization. nasa.gov Electron ionization (EI) is a common method, and softer ionization techniques like electrospray ionization (ESI) are often used to observe the molecular ion peak [M+H]⁺ with minimal fragmentation. wiley-vch.denist.govnist.gov
X-ray Crystallography for Solid-State Structure Determination
While NMR provides information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, providing precise bond lengths, bond angles, and torsional angles. The crystal structure of a related derivative, (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one, has been determined, firmly establishing its stereochemistry and the conformation of the bicyclic lactam system. iucr.orgiucr.orgresearchgate.net Such analyses reveal the puckering of the rings and the spatial arrangement of all atoms, confirming the chair-envelope conformation often proposed by NMR studies. researchgate.net The data obtained from X-ray crystallography serves as a definitive benchmark for computational models and solution-state conformational studies.
Table 3: Crystallographic Data for (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₉NO₄ | iucr.orgiucr.org |
| Crystal System | Orthorhombic | iucr.org |
| Space Group | P2₁2₁2₁ | iucr.org |
| a (Å) | 5.9624 (1) | iucr.org |
| b (Å) | 10.5889 (2) | iucr.org |
| c (Å) | 10.7089 (2) | iucr.org |
| Volume (ų) | 676.11 (2) | iucr.org |
| Z | 4 | iucr.org |
| Temperature (K) | 190 | iucr.org |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in determining the intrinsic properties of a molecule from first principles. These methods are crucial for understanding the electronic landscape and conformational preferences of the 3-azabicyclo[3.2.1]octane system.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. Studies on related azabicyclo[3.2.1]octane systems utilize DFT to explore geometry, vibrational spectra, and electronic properties. For instance, in studies of 3,8-diazabicyclo[3.2.1]octanes, DFT calculations have been employed to analyze the regio- and stereoselectivity of cycloaddition reactions, providing results consistent with experimental observations. udg.eduacs.org These calculations help in understanding how the distribution of electron density influences the molecule's reactivity and interactions.
The Mulliken atomic charge distribution, often calculated using DFT, can be used to simulate the electrostatic potential and characterize electronegativity, providing insights into how the molecule will interact with other charged or polar species. researchgate.net Furthermore, DFT calculations can be cross-validated with experimental data, such as comparing calculated NMR shifts with those obtained from laboratory experiments, to ensure the accuracy of the computational model.
Ab initio calculations, which are based on first principles without experimental parameters, are invaluable for detailed conformational analysis. Research on derivatives such as 3-methyl-3-azabicyclo[3.2.1]octan-8α- and β-ols has utilized ab initio methods to determine their preferred conformations and study intermolecular associations. researchgate.netcsic.es These studies have successfully compared theoretically calculated infrared spectra at the B3LYP/6-311G** level with experimental data, finding good agreement and confirming conformational predictions. researchgate.netcsic.esresearchgate.net
These computational approaches have revealed that the bicyclic system of azabicyclo[3.2.1]octane derivatives predominantly adopts a chair-envelope conformation. researchgate.netresearchgate.net In this arrangement, the six-membered piperidine (B6355638) ring assumes a distorted chair shape, while the five-membered pyrrolidine (B122466) ring takes on an envelope conformation. researchgate.net Such detailed conformational knowledge is critical for understanding how these molecules will fit into the binding sites of biological targets.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations build upon quantum calculations to explore the conformational landscape and interactions of molecules over time, providing a dynamic picture of their behavior.
The rigid bicyclo[3.2.1]octane framework possesses distinct conformational features that dictate its stability and reactivity. The structure consists of a six-membered and a five-membered ring fused together. vulcanchem.com Computational studies on various derivatives confirm that the most stable conformation is typically a chair-envelope form. researchgate.netresearchgate.net For example, studies on 3-methyl-3-azabicyclo[3.2.1]octan-8-one oxime show it adopts a chair-envelope conformation where the N-CH3 group is in an equatorial position. researchgate.net This rigidity is a key feature; constraining a more flexible piperidine ring into this bicyclic scaffold has been shown to be beneficial for biological activity in certain contexts. acs.orgsemanticscholar.org
Computational models also suggest that the orientation of substituents is crucial for stability. For instance, in tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate, the endo conformation of the ethylamino group is predicted to be energetically favored due to reduced steric hindrance. vulcanchem.com
| Compound Derivative | Predominant Conformation | Key Structural Feature | Computational Method | Source |
|---|---|---|---|---|
| 3-methyl-3-azabicyclo[3.2.1]octan-8-ols | Chair-Envelope | Piperidine ring in chair, pyrrolidine ring in envelope | Ab initio, DFT (B3LYP/6-311G**) | researchgate.netresearchgate.net |
| 3-methyl-3-azabicyclo[3.2.1]octan-8-one oxime | Chair-Envelope | N–CH3 group in equatorial position | Spectroscopy and Modeling | researchgate.net |
| tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate | Endo conformation favored | Ethylamino group at C3 | Computational Models | vulcanchem.com |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how ligands containing the azabicyclo[3.2.1]octane scaffold interact with biological targets.
For example, in the development of novel inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), docking studies were performed on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides. acs.orgsemanticscholar.org These simulations showed that the endo-substituted azabicyclooctane derivative could bind effectively within the NAAA active site, with the substituted pyrazole ring forming a critical double hydrogen bond interaction with the side chain and backbone of a key amino acid residue (E195). acs.org
Similarly, derivatives of 2-azabicyclo[3.2.1]octan-3-one were designed as inhibitors of the molecular chaperone heat shock protein 90 (Hsp90). researchgate.netnih.gov Molecular docking studies provided a rational binding model, showing the azabicyclo group connecting to the amino acid residue Asp102 within the ATP-binding pocket of Hsp90α. researchgate.netnih.gov These examples underscore the power of molecular docking in rational drug design, allowing researchers to visualize and optimize ligand-target interactions.
Conformational Analysis and Stability of Bicyclic Systems
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) studies correlate the chemical structure of a compound with its biological activity. Computational modeling plays a key role in developing predictive SAR models for series of compounds built around a common scaffold like 3-azabicyclo[3.2.1]octane.
In the pursuit of novel NAAA inhibitors, a careful SAR study of pyrazole azabicyclo[3.2.1]octane sulfonamides was conducted. acs.orgsemanticscholar.org This research revealed that constraining a flexible piperidine ring into the more rigid azabicyclo[3.2.1]octane scaffold led to a five-fold boost in potency, highlighting the importance of the bicyclic core. acs.orgsemanticscholar.org The study further explored how different substituents on the scaffold impacted inhibitory activity, leading to the discovery of an optimized compound with low nanomolar potency. acs.org
Another SAR study focused on mTOR inhibitors, where the morpholine (B109124) moiety of a lead compound was replaced with various derivatives, including 3-oxa-8-azabicyclo[3.2.1]octane. acs.org This systematic modification of the structure, guided by computational analysis and experimental testing, aimed to improve selectivity and potency. The findings indicated that introducing bulky morpholine derivatives like the azabicyclo[3.2.1]octane system could enhance selectivity for the target kinase. acs.org These studies demonstrate how computational SAR modeling guides the modification of the core scaffold and its substituents to achieve desired biological effects.
| Scaffold/Derivative Class | Target | Key SAR Finding | Impact on Activity | Source |
|---|---|---|---|---|
| Pyrazole azabicyclo[3.2.1]octane sulfonamides | NAAA | Constraining a piperidine into the rigid bicyclic scaffold. | ~5-fold boost in potency. | acs.orgsemanticscholar.org |
| Triazine derivatives with 3-oxa-8-azabicyclo[3.2.1]octane | mTOR | Introduction of bulky bicyclic morpholine derivatives. | Improved selectivity for mTOR over PI3K. | acs.org |
| 2-azabicyclo[3.2.1]octan-3-one derivatives | Hsp90 | Simplification and modification of the aconitine (B1665448) scaffold. | Led to potent antiproliferative and Hsp90 inhibitory activity. | nih.gov |
Applications of 3 Azabicyclo 3.2.1 Octan 2 One and Its Scaffold
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
The 3-azabicyclo[3.2.1]octane framework is a key building block in the synthesis of complex molecules. smolecule.com Its constrained conformation makes it an attractive starting point for creating compounds with defined stereochemistry. vulcanchem.com
Stereocontrolled Synthesis of Complex Heterocycles, e.g., Piperidine (B6355638) Derivatives
The 3-azabicyclo[3.2.1]octane skeleton can be strategically cleaved to produce substituted piperidines. For instance, the asymmetric cleavage of 8-azabicyclo[3.2.1]octan-3-one has been utilized in the total synthesis of indolizidine alkaloids, demonstrating the utility of this scaffold in generating chiral piperidine-containing structures. rsc.org The synthesis of various nitrogen-containing heterocyclic compounds often employs chiral bicyclic intermediates derived from this scaffold. msesupplies.com
Precursors for Polyfunctionalized Molecules
The 3-azabicyclo[3.2.1]octane scaffold serves as a precursor for a variety of polyfunctionalized molecules. researchgate.net For example, novel azabicyclic β-amino acid derivatives have been prepared from norbornene β-amino acids, where the 3-azabicyclo[3.2.1]octane skeleton is formed through oxidative cleavage and subsequent reductive amination. researchgate.net This approach allows for the introduction of multiple functional groups. Furthermore, this framework is a common feature in a number of pharmaceuticals designed to treat central nervous system disorders. unife.it
Biomedical and Pharmacological Research Applications
The 3-azabicyclo[3.2.1]octane scaffold is of significant interest in drug discovery, particularly for agents targeting the central nervous system (CNS). smolecule.com Its structural similarity to natural alkaloids allows it to interact with various biological targets like enzymes and receptors. smolecule.com
Scaffold for Central Nervous System Agents
The rigid nature of the 3-azabicyclo[3.2.1]octane ring system is crucial for its application in CNS-active compounds. This rigidity can enhance binding affinity and selectivity for specific biological targets. smolecule.comvulcanchem.com
Derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been extensively studied as ligands for monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov By modifying substituents on the bicyclic core, researchers can tune the affinity and selectivity of these compounds for the different transporters.
For example, a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane analogues were synthesized and evaluated for their binding affinities at DAT, SERT, and NET. nih.gov In this series, the 8-cyclopropylmethyl derivative exhibited high selectivity for DAT over SERT, while the 8-chlorobenzyl derivative was highly selective for DAT over NET. nih.gov
Another study focused on 3β-Aryl-8-azabicyclo[3.2.1]octanes, which showed high binding affinity and selectivity for the serotonin transporter site. acs.org Specifically, the compound 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane demonstrated a Kᵢ of 0.1 nM at SERT and was significantly more potent at SERT compared to DAT and NET. acs.org
The table below summarizes the binding affinities and selectivities of some 8-azabicyclo[3.2.1]octane derivatives at monoamine transporters.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 8-cyclopropylmethyl derivative (22e) nih.gov | 4.0 | - | - | 1060 | - |
| 8-chlorobenzyl derivative (22g) nih.gov | 3.9 | - | - | - | 1358 |
| 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane (13b) acs.org | 15 | 0.1 | ~100 | 0.0067 | ~6.67 |
The 8-azabicyclo[3.2.1]octane core is the fundamental structure of tropane (B1204802) alkaloids, a class of biologically active molecules with significant medicinal applications. nih.govrsc.org Synthetic analogues of tropane alkaloids are crucial tools in neurotransmitter research. academie-sciences.fr These analogues, built upon the 8-azabicyclo[3.2.1]octane scaffold, are designed to interact with neurotransmitter systems, including monoamine transporters.
Research has shown that modifications at various positions of the tropane ring, such as N8, C3, C6, or C7, are critical for modulating the biological properties of these molecules. nih.gov For instance, a general synthetic approach allows for late-stage diversification at these positions, enabling the creation of a wide range of tropane analogues for structure-activity relationship studies. nih.gov These studies help in understanding how these compounds bind to transporters and influence neurotransmitter levels.
The table below lists some tropane alkaloid analogs based on the 8-azabicyclo[3.2.1]octane scaffold and their primary area of research.
| Compound Class/Analog | Primary Research Focus |
| 3-Aryl-3-aza-6,8-dioxabicyclo[3.2.1]octanes nih.gov | Dopamine transporter (DAT) ligands |
| 8-Substituted-3-azabicyclo[3.2.1]octanes (Isotropanes) nih.gov | Dopamine transporter (DAT) inhibitors |
| 3β-Aryl-8-azabicyclo[3.2.1]octanes acs.org | Serotonin transporter (SERT) selective ligands |
| N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol nih.gov | Dopamine D2-like receptor ligands |
Dopamine, Serotonin, and Norepinephrine Transporter Ligands and Selectivity Studies
Modulators of Molecular Targets
The azabicyclo[3.2.1]octane skeleton has been utilized as a foundational structure for developing inhibitors of several key protein targets involved in disease pathways.
The molecular chaperone Heat Shock Protein 90 (Hsp90) is a significant target in cancer therapy due to its role in stabilizing numerous proteins required for tumor cell growth and survival. The scaffold of azabicyclo[3.2.1]octan-2-one, particularly its isomer 2-azabicyclo[3.2.1]octan-3-one, has been used as a structural template to create potent Hsp90 inhibitors. This work was inspired by the complex natural product Aconitine (B1665448), which contains a related structural motif and was identified as a potential Hsp90 inhibitor.
By simplifying and modifying the aconitine scaffold, researchers have designed and synthesized derivatives of 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one. One particularly potent compound from this series, 14t , demonstrated significant Hsp90α inhibitory activity with an IC₅₀ value of 0.71 nM. Molecular docking studies suggest that the azabicyclo group plays a key role in binding to the ATP-binding pocket of Hsp90. This research highlights the utility of the azabicyclo[3.2.1]octane framework in developing highly effective and selective Hsp90 inhibitors for cancer treatment.
| Compound | Scaffold | Hsp90 Inhibitory Activity (IC₅₀) | Target Cell Line (Antiproliferative IC₅₀) |
| Compound 14t | 2-Azabicyclo[3.2.1]octan-3-one | 0.71 nM (Hsp90α) | LoVo (0.02 µM) |
| Compound 13l | 2-Azabicyclo[3.2.1]octane | Significant Hsp90 inhibition | HT-29 (low IC₅₀ values) |
This table presents inhibitory activities of compounds based on the azabicyclo[3.2.1]octane scaffold against Hsp90 and cancer cell lines.
N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase responsible for the degradation of the signaling lipid palmitoylethanolamide (B50096) (PEA), which has anti-inflammatory and analgesic properties. Inhibiting NAAA is a promising strategy for treating pain and inflammation. The 8-azabicyclo[3.2.1]octane scaffold has been identified as a novel structural core for the development of potent, non-covalent NAAA inhibitors suitable for oral administration.
A systematic structure-activity relationship (SAR) study led to the discovery of a class of inhibitors featuring a pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamide structure. One of the lead compounds, ARN19689 , was found to inhibit human NAAA in the low nanomolar range with an IC₅₀ of 0.042 μM. Another related compound, ARN16186 , also based on the 8-azabicyclo[3.2.1]octane scaffold, is a potent NAAA inhibitor with an IC₅₀ of 0.023 μM. acs.org These findings underscore the potential of the azabicyclo[3.2.1]octane framework for creating therapeutic agents that target the NAAA enzyme.
| Compound | Scaffold | NAAA Inhibitory Activity (IC₅₀) | Inhibition Mechanism |
| ARN19689 | 8-Azabicyclo[3.2.1]octane | 0.042 µM | Non-covalent |
| ARN16186 | 8-Azabicyclo[3.2.1]octane | 0.023 µM | Partially reversible, non-covalent |
This table shows the inhibitory activity of different 8-azabicyclo[3.2.1]octane derivatives against N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA).
Thrombin is a serine protease that plays a critical role in the coagulation cascade, making it a key target for antithrombotic drugs. While various heterocyclic scaffolds are employed in the design of thrombin inhibitors, research literature does not prominently feature the 3-azabicyclo[3.2.1]octan-2-one scaffold as a primary core for this purpose. Some studies have developed quantitative structure-activity relationship (QSAR) models for non-peptide thrombin inhibitors, but these have been based on different molecular frameworks, such as arylsuphonyl derivatives of an aminophenol ring. researchgate.net Although other azabicyclo[3.2.1]octane derivatives have been synthesized for different biological targets, their specific application in thrombin inhibitor design is not well-documented. researchgate.net
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors
Potential in Antimicrobial Research
The search for new antimicrobial agents is critical for combating antibiotic resistance. Various derivatives of the azabicyclo[3.2.1]octane scaffold have been investigated for their potential antimicrobial properties. For instance, preliminary studies on compounds like tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate suggest potential activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. researchgate.net
Furthermore, research into related structures, such as 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride, has indicated significant antibacterial activity against resistant bacterial strains. researchgate.net Derivatives of the 3-azabicyclo[3.3.1]nonan-9-one system, a closely related bicyclic amine, have also been synthesized and screened for antibacterial and antifungal activities. mdpi.com These findings suggest that the broader class of azabicyclic compounds, including the azabicyclo[3.2.1]octane framework, represents a promising starting point for the development of novel antimicrobial drugs.
Anticancer Research Applications, including Cytotoxic Activity Studies
The azabicyclo[3.2.1]octane scaffold is a recurring motif in the design of novel anticancer agents due to its ability to serve as a rigid framework for orienting pharmacophores that can interact with cancer-related targets. As mentioned previously, derivatives of the related 2-azabicyclo[3.2.1]octan-3-one scaffold have been developed as potent Hsp90 inhibitors with significant antiproliferative activity. nih.gov For example, compound 14t showed excellent activity against LoVo colorectal cancer cells with an IC₅₀ of 0.02 μM. nih.gov This compound was found to induce cell cycle arrest and apoptosis. nih.gov
Other studies have focused on the cytotoxic effects of different azabicyclic structures against a range of tumor cell lines. For example, metal complexes of cocaine, which contains an azabicyclo[3.2.1]octane ring, have been investigated as anticancer agents. mdpi.com A Cobalt(II) complex of cocaine demonstrated potential cytotoxic effects against hepatoblastoma (HepG-2) and breast cancer (MCF-7) cell lines, with IC₅₀ values of 9.78 µM and 10.36 µM, respectively. Additionally, spiro-fused heterocyclic compounds containing a 3-azabicyclo[3.1.0]hexane framework (a related, more constrained ring system) have shown antiproliferative activity against Jurkat, K-562, HeLa, and Sk-mel-2 cell lines, with IC₅₀ values ranging from 2 to 10 μM.
| Compound/Derivative | Scaffold | Target Cell Line(s) | Cytotoxic Activity (IC₅₀) |
| Compound 14t | 2-Azabicyclo[3.2.1]octan-3-one | LoVo | 0.02 µM |
| Co(II)-Cocaine Complex | Azabicyclo[3.2.1]octane | HepG-2, MCF-7 | 9.78 µM, 10.36 µM |
| Spiro-fused compounds | 3-Azabicyclo[3.1.0]hexane | Jurkat, K-562, HeLa, Sk-mel-2 | 2 - 10 µM |
This table summarizes the cytotoxic activities of various compounds containing an azabicyclo[3.2.1]octane or related scaffold against different cancer cell lines.
Materials Science Applications
In materials science, the unique structural properties of the azabicyclo[3.2.1]octane framework make it a useful building block. While specific applications of this compound itself in materials are not extensively detailed, related scaffolds are employed in the synthesis of more complex molecules for materials development. For example, compounds like 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride are used as intermediates in the development of new materials, including polymers and catalysts. The rigid, bicyclic nature of the scaffold can impart desirable conformational constraints and properties to a polymer backbone or a functional material. Furthermore, the presence of the nitrogen atom allows for further chemical modifications, enabling its incorporation into a wide range of molecular architectures for applications in supramolecular chemistry and the development of functional organic materials. mdpi.com
Monomers for Bio-based Polyamides via Ring-Opening Polymerization
The synthesis of polyamides from bicyclic lactams is most effectively achieved through anionic ring-opening polymerization (AROP). This method offers excellent control over the polymer's molecular weight and structure. The general mechanism for AROP involves the use of a strong base as a catalyst and an N-acyl lactam as an activator to initiate the polymerization process.
While specific studies on this compound are limited, extensive research on its close analog, 8-oxa-3-azabicyclo[3.2.1]octan-2-one, which is derivable from lignocellulosic biomass and carbon dioxide, offers valuable insights. stanford.edufigshare.com The polymerization of this monomer has been shown to proceed rapidly and efficiently under mild conditions, typically in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). stanford.edu The reaction can achieve near-quantitative yields in minutes at low temperatures, highlighting a key advantage of using these strained bicyclic systems. stanford.edufigshare.com
The polymerization is typically initiated with a strong base, such as potassium tert-butoxide (t-BuOK), and an N-acetylated version of the lactam monomer serves as the activator. stanford.edu The process is sensitive to temperature, with lower temperatures favoring the polymer over the monomer due to a polymerization-depolymerization equilibrium. stanford.edu This characteristic also points towards the potential for chemical recyclability of the resulting polyamide, a significant advantage in developing sustainable materials. stanford.edufigshare.com
The successful polymerization of other related bicyclic lactams, such as 8-oxa-6-azabicyclo[3.2.1]octan-7-one, further underscores the polymerizability of the bicyclo[3.2.1]octane lactam framework. pwr.edu.pl These studies collectively suggest that this compound is a viable monomer for producing novel polyamides with unique properties.
Table 1: Representative Anionic Ring-Opening Polymerization Conditions for a Bicyclic Lactam Analog Data presented is for the analogous compound 8-oxa-3-azabicyclo[3.2.1]octan-2-one.
| Parameter | Condition | Reference |
| Monomer | 8-oxa-3-azabicyclo[3.2.1]octan-2-one | stanford.edu |
| Solvent | Dimethyl sulfoxide (DMSO) | stanford.edu |
| Catalyst (Base) | Potassium tert-butoxide (t-BuOK) | stanford.edu |
| Activator | N-acetylated 8-oxa-3-azabicyclo[3.2.1]octan-2-one | stanford.edu |
| Temperature | 0 °C to ambient | stanford.edu |
| Monomer Concentration | ~2 M | stanford.edu |
| Reaction Time | Minutes | stanford.edu |
| Yield | Up to 96% (isolated) | acs.org |
Polymer Design and Properties from Bicyclic Lactams
The rigid, bicyclic structure of lactam monomers like this compound is a key feature that influences the properties of the resulting polyamides. The incorporation of these cyclic units into the polymer backbone restricts chain mobility, which can lead to enhanced thermal and mechanical properties compared to conventional linear aliphatic polyamides.
For instance, polyamides derived from the analogous 8-oxa-3-azabicyclo[3.2.1]octan-2-one exhibit a high glass transition temperature (T_g). stanford.edufigshare.com For polymer samples with a number average molecular weight (M_n) exceeding 10,000 g/mol , the T_g can reach an asymptotic limit of 129 °C. stanford.edufigshare.com This is one of the highest reported T_g values for a non-aromatic polyamide and the highest for a polyamide derived from lignocellulose. stanford.edufigshare.com This high T_g suggests excellent dimensional stability at elevated temperatures.
The molecular weight of the polymer, a critical factor determining its mechanical properties, can be readily controlled by adjusting the amount of the N-acyl lactam activator used in the polymerization. stanford.edufigshare.com Studies on the oxa-analog have demonstrated the ability to produce polymers with M_n up to approximately 30,000 g/mol before solubility becomes a limiting factor in the solution-phase polymerization. stanford.edufigshare.com
Furthermore, the introduction of heteroatoms within the bicyclic monomer, such as the oxygen atom in 8-oxa-3-azabicyclo[3.2.1]octan-2-one, can impart a degree of hydrophilicity to the resulting polyamide. sigmaaldrich.com This is a desirable characteristic for applications in textiles, where improved moisture absorption can enhance comfort. sigmaaldrich.com It is conceivable that polyamides derived from this compound would also exhibit unique properties based on the specific chemistry of the repeating unit. The ring-opening of this monomer would result in a polymer with monocyclic rings in the main chain, a structural feature known to increase the melting point and glass transition temperature of the polymer. mdpi.com
Table 2: Key Properties of Polyamide Derived from a Bicyclic Lactam Analog Data presented is for poly(iminomethylene(cis-tetrahydro-2,5-furandiyl)carbonyl), the polymer of 8-oxa-3-azabicyclo[3.2.1]octan-2-one.
| Property | Value | Reference |
| Glass Transition Temperature (T_g) | Up to 129 °C | stanford.edufigshare.com |
| Number Average Molecular Weight (M_n) | Controllable up to ~30,000 g/mol | stanford.edufigshare.com |
| Chemical Recyclability | Yes, via acid-catalyzed depolymerization | stanford.edufigshare.com |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the enantioselective synthesis of 3-azabicyclo[3.2.1]octan-2-one?
- Methodological Answer : Enantioselective synthesis requires careful selection of chiral catalysts and reaction conditions. For example, asymmetric hydrogenation or organocatalytic methods can achieve high enantiomeric excess (ee). Evidence from enantioselective construction techniques highlights the importance of chiral auxiliaries (e.g., Cbz-protected intermediates) and temperature control to minimize racemization . Reaction solvents (e.g., THF vs. DCM) and catalyst loading (e.g., 5-10 mol%) significantly impact yield and selectivity, necessitating systematic optimization via Design of Experiments (DoE) approaches.
Q. How can researchers reliably characterize the structural conformation of this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for confirming bicyclic frameworks and substituent positions. X-ray crystallography provides definitive stereochemical assignments, particularly for resolving exo/endo conformations. Mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). For purity assessment, HPLC with chiral columns distinguishes enantiomers .
Q. What experimental methods are recommended for determining physicochemical properties like LogP and solubility?
- Methodological Answer : LogP (octanol-water partition coefficient) can be measured via shake-flask assays with HPLC quantification or calculated using software (e.g., ChemAxon, ACD/Labs). Solubility studies involve equilibrium solubility measurements in buffered solutions (pH 1.2–7.4) using UV-Vis spectroscopy or nephelometry. Thermal properties (melting point, stability) are assessed via Differential Scanning Calorimetry (DSC) .
Advanced Research Questions
Q. How can contradictions in pharmacological data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in receptor binding (e.g., mu-opioid vs. gamma-secretase modulation) often arise from assay conditions (e.g., cell lines, ligand concentrations). To address this:
- Perform orthogonal assays (e.g., radioligand binding, functional cAMP assays).
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics.
- Conduct molecular dynamics simulations to assess conformational flexibility influencing target interactions .
Q. What strategies enhance the bioavailability of this compound-based therapeutics?
- Methodological Answer : Bioavailability can be improved via:
- Structural modifications : Introducing polar groups (e.g., carboxylic acids) or prodrugs (e.g., ester derivatives) to enhance solubility.
- Formulation : Nanoparticle encapsulation (e.g., PLGA nanoparticles) or cyclodextrin complexes to improve dissolution.
- Metabolic stability : Deuterium labeling at metabolically labile sites to reduce CYP450-mediated degradation .
Q. How do researchers design experiments to evaluate the neuropharmacological activity of this compound derivatives?
- Methodological Answer : Key in vivo/in vitro models include:
- Sympathetic ganglion blockade : Isolated rabbit colon assays with carbachol stimulation to measure nerve-blocking potency .
- Gamma-secretase modulation : HEK293 cells expressing APP to assess Aβ peptide reduction for Alzheimer’s research .
- Acute toxicity : LD50 determination in mice via intraperitoneal injection, followed by histopathological analysis .
Q. What synthetic routes enable the incorporation of this compound into β-amino acid scaffolds?
- Methodological Answer : Orthogonal protection strategies (e.g., Fmoc/Boc groups) allow regioselective functionalization. For β-amino acids:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
